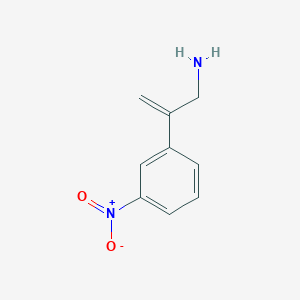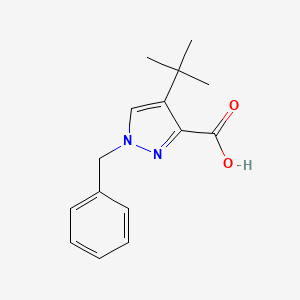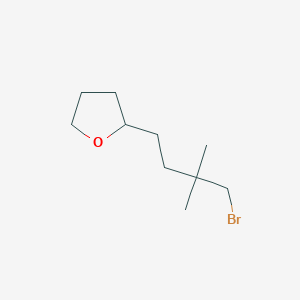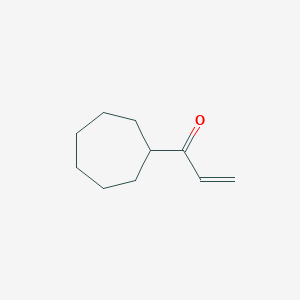![molecular formula C15H25NO3 B13547000 7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)
7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid is a synthetic organic compound with the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom, giving it distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with appropriate reagents to introduce the carbamoyl and heptanoic acid functionalities . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as anti-inflammatory or analgesic activity . The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: A related compound with a similar spirocyclic structure.
Spiro[3.3]heptan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid is unique due to its specific combination of spirocyclic structure and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C15H25NO3 |
|---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
8-oxo-8-(spiro[3.3]heptan-2-ylamino)octanoic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(6-3-1-2-4-7-14(18)19)16-12-10-15(11-12)8-5-9-15/h12H,1-11H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
PJXHLPRMJLNITA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)NC(=O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)


![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)

![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
